molecular formula C10H13Cl2NO B8179482 2-(3-Chlorophenyl)morpholine hydrochloride

2-(3-Chlorophenyl)morpholine hydrochloride

Cat. No.: B8179482
M. Wt: 234.12 g/mol
InChI Key: PZISVILHTHPJGT-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Frameworks in Drug Discovery and Development

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. chemicalbook.com These frameworks are fundamental to the field of drug discovery, forming the structural core of a vast number of both natural and synthetic therapeutic agents. uni.lu It is estimated that over 85% of all biologically active chemical compounds feature a heterocyclic ring. uni.lu

The significance of these frameworks lies in their immense structural diversity and their capacity to engage with a wide array of biological targets, such as enzymes and receptors. chemtik.com The presence of heteroatoms imparts unique physicochemical properties, including polarity, hydrogen bonding capability, and specific spatial arrangements, which are crucial for molecular recognition and binding affinity at the target site. acs.org This versatility allows medicinal chemists to finely tune a molecule's potency, selectivity, and pharmacokinetic properties—such as solubility and metabolic stability—to create safer and more effective drugs. chemtik.comacs.org

Evolution of the Morpholine (B109124) Moiety as a Privileged Structure

Within the broad class of heterocycles, the morpholine ring has earned the designation of a "privileged structure." This term refers to a molecular scaffold that is capable of providing useful ligands for more than one type of receptor or enzyme target. The morpholine—a six-membered saturated ring containing both an oxygen and a nitrogen atom—is a versatile and valuable building block in drug design. nih.govrjptonline.org

The utility of the morpholine moiety stems from several key attributes. It is often employed to improve the pharmacokinetic properties of a lead compound. The presence of the morpholine ring can enhance aqueous solubility, improve metabolic stability, and contribute to favorable absorption and distribution profiles. acs.org Its weak basicity and flexible conformation allow it to participate in various hydrophilic and lipophilic interactions, which can be critical for crossing biological barriers like the blood-brain barrier. acs.org

Furthermore, the morpholine ring is not merely a passive carrier but can be an integral component of the pharmacophore, the part of a molecule responsible for its biological activity. It can serve as a scaffold to correctly orient other functional groups or interact directly with the active site of a biological target. nih.govacs.org These advantageous properties have led to the incorporation of the morpholine ring into numerous approved drugs, including the antibiotic Linezolid and the antiemetic Aprepitant. rjptonline.org

Overview of 2-(3-Chlorophenyl)morpholine (B2832147) Hydrochloride as a Research Compound

2-(3-Chlorophenyl)morpholine hydrochloride is a specific, substituted morpholine derivative that serves as a research compound in medicinal chemistry. As a member of the aryl-morpholine class, its structure combines the foundational morpholine ring with a chlorophenyl group attached at the second position of the ring. The hydrochloride salt form is common for such compounds, often enhancing stability and solubility for experimental use.

While extensive pharmacological data for this specific compound is not widely detailed in publicly available literature, its chemical structure places it within a class of molecules that are of significant interest for biological investigation. Substituted 2-aryl-morpholines have been explored for a range of potential biological activities, including analgesic, antioxidant, and anti-inflammatory properties. nih.gov The substitution pattern on the phenyl ring is a critical determinant of a compound's activity, and the presence of a chlorine atom, as in this case, can significantly influence its electronic properties and binding interactions. nih.gov

This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules and for screening in early-stage drug discovery research. Its chemical properties are summarized in the table below.

PropertyData
Chemical Name This compound
Synonym (for enantiomer) (2R)-2-(3-chlorophenyl)morpholine hydrochloride chemicalbook.com
Molecular Formula C₁₀H₁₃Cl₂NO chemicalbook.com
Molecular Weight 234.12 g/mol chemicalbook.com
CAS Number (for enantiomer) 1598382-84-3 chemicalbook.com
Parent Compound (Free Base) 2-(3-chlorophenyl)morpholine uni.lu
Parent Compound Formula C₁₀H₁₂ClNO uni.lu

Properties

IUPAC Name

2-(3-chlorophenyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;/h1-3,6,10,12H,4-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZISVILHTHPJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms and Biological Interactions in Preclinical Studies

Investigation of Molecular Targets and Pathways

Preclinical research into the molecular mechanisms of 2-(3-Chlorophenyl)morpholine (B2832147) hydrochloride and its analogs has primarily focused on their interactions with key proteins involved in neurotransmission. The structural similarity to the phenmetrazine family of compounds suggests a mode of action centered on the modulation of monoamine transporters.

Neurotransmitter Transporter Interactions

The primary molecular targets identified for compounds structurally related to 2-(3-Chlorophenyl)morpholine hydrochloride are the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). These transporters are crucial for regulating the concentration of their respective neurotransmitters in the synaptic cleft.

While direct binding and reuptake inhibition data for this compound are not extensively available in the public domain, significant insights can be drawn from its close structural analog, 3-chlorophenmetrazine (3-CPM). 3-CPM has been demonstrated to act as a potent releasing agent at the dopamine transporter. wikipedia.orgnih.gov In studies using rat brain synaptosomes, 3-CPM induced dopamine release with a half-maximal effective concentration (EC₅₀) of 27 nM. wikipedia.orgnih.gov This potent activity at the dopamine transporter suggests that it significantly enhances extracellular dopamine levels. This action is a hallmark of stimulant compounds and is believed to be a primary contributor to their pharmacological effects. nih.gov The mechanism for related compounds involves reversing the normal function of the transporter, causing an efflux of dopamine from the presynaptic neuron into the synapse. nih.gov

Analogous to its effects on the dopamine transporter, 3-chlorophenmetrazine also demonstrates significant activity at the norepinephrine transporter and, to a lesser extent, the serotonin transporter. Preclinical studies have shown that it is a powerful releasing agent of norepinephrine, with an EC₅₀ value of 75 nM in rat brain synaptosomes. wikipedia.orgnih.gov This indicates a strong interaction with the norepinephrine transporter, leading to increased extracellular levels of this neurotransmitter.

In contrast, its activity at the serotonin transporter is considerably weaker. The EC₅₀ value for serotonin release was found to be 301 nM. nih.gov This profile indicates that while there is some interaction with the serotonin system, the compound is substantially more potent at modulating dopamine and norepinephrine transporters. This selectivity profile, favoring catecholamine release over serotonin, is a distinguishing characteristic of this class of phenylmorpholine derivatives. wikipedia.org

Table 1: Monoamine Releasing Activity of 3-Chlorophenmetrazine (3-CPM) in Rat Brain Synaptosomes

Neurotransmitter Transporter EC₅₀ (nM)
Dopamine Transporter (DAT) 27
Norepinephrine Transporter (NET) 75
Serotonin Transporter (SERT) 301

Data sourced from Wikipedia, citing relevant primary literature. wikipedia.orgnih.gov

Ion Channel Modulation

Following a comprehensive review of available preclinical studies, there is no specific data to indicate that this compound or its close structural analogs, such as phenmetrazine derivatives, have a primary mechanism of action involving direct binding to or modulation of voltage-sensitive sodium channels. The main body of research on these compounds focuses on their interactions with monoamine transporters.

Similarly to voltage-sensitive sodium channels, there is a lack of preclinical evidence in the scientific literature to suggest that this compound or related phenmetrazine analogs directly interact with or modulate the activity of voltage-sensitive calcium channels. The established pharmacological profile of this class of compounds is centered on their effects on neurotransmitter reuptake and release.

Receptor System Engagement

A comprehensive review of scientific literature and databases was conducted to identify preclinical studies detailing the engagement of this compound with various receptor systems.

Nicotinic Acetylcholine (B1216132) Receptor Function Modulation

No publicly available research data were found to indicate that this compound modulates the function of nicotinic acetylcholine receptors. Searches for binding affinity studies, functional assays, or any other form of interaction analysis between this specific compound and nicotinic acetylcholine receptors did not yield any relevant results.

Adenosine (B11128) Receptor Antagonism and Selectivity Profiling

There is no scientific literature available in the public domain that describes the activity of this compound as an adenosine receptor antagonist. Consequently, no selectivity profiling data for this compound against various adenosine receptor subtypes could be retrieved.

Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonism

An extensive search for preclinical data on the interaction between this compound and the Corticotropin-Releasing Factor Receptor 1 (CRF1) yielded no results. There is no available information to suggest that this compound acts as a CRF1 antagonist.

Enzyme Inhibition Studies

Efforts to collate information on the enzyme inhibition profile of this compound were undertaken.

Phosphoglycerate Dehydrogenase (PHGDH) Inhibition

No published studies were identified that have investigated the inhibitory effects of this compound on phosphoglycerate dehydrogenase (PHGDH).

Carbonic Anhydrase Isoform II Inhibition

There is no publicly available data from preclinical studies to suggest that this compound is an inhibitor of carbonic anhydrase isoform II.

Data Tables

Due to the absence of specific research findings on the interaction of this compound with the outlined biological targets, no data tables can be generated.

Thrombin Inhibition Mechanisms

There is no available scientific literature or preclinical data to suggest that this compound functions as a thrombin inhibitor. Studies on the vast array of morpholine-containing compounds have not highlighted this specific activity for this particular substitution pattern.

Cellular Pathway Modulation

Specific studies demonstrating the induction of apoptosis in cellular models by this compound are not present in the available scientific databases. While other substituted morpholine (B109124) derivatives have been investigated for their potential to induce apoptosis in various cancer cell lines, these findings cannot be directly extrapolated to the subject compound.

There is no specific information available regarding the intervention of this compound in cellular oxidative stress response pathways. The potential for a compound to act as an antioxidant or pro-oxidant is highly structure-dependent, and dedicated studies are required for each unique chemical entity.

In Vitro Pharmacological Profiling and Cellular Assays

Detailed in vitro pharmacological profiling through radioligand binding assays and cell-based functional assays is crucial for characterizing the interaction of a compound with biological targets. For this compound, specific data from these types of assays are not available in the public domain.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a standard method to determine the affinity of a test compound for various receptors. google.com A thorough search of scientific literature and databases did not reveal any published data from radioligand binding assays for this compound. Therefore, its receptor affinity profile remains uncharacterized.

Table 1: Radioligand Binding Assay Data for this compound

No data available.

Cell-Based Assays for Functional Activity

Cell-based assays are employed to evaluate the functional consequences of a compound's interaction with a cellular target, such as agonism or antagonism. There are no specific studies reporting the results of cell-based functional assays for this compound. Consequently, its functional activity at various cellular targets is unknown.

Table 2: Cell-Based Functional Assay Data for this compound

No data available.

Metabolic Stability Assessment in Hepatic Microsome Models

The metabolic stability of a compound is a critical parameter assessed during preclinical drug development. It provides an indication of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily located in the liver. This assessment is crucial for predicting the compound's in vivo half-life and oral bioavailability. Hepatic microsome models are a standard in vitro tool used for this purpose.

Hepatic microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. The general procedure for a metabolic stability assay involves incubating the test compound, such as this compound, with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the rate of disappearance of the compound, key parameters can be calculated:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): The inherent ability of the liver enzymes to metabolize the compound, independent of other physiological factors like blood flow.

These in vitro data are then often used in physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetic parameters.

Research Findings:

No specific data from hepatic microsome stability assays for this compound were found in the provided search results.

In Vivo Efficacy Studies in Preclinical Animal Models

In vivo efficacy studies in animal models are essential to determine if a compound has the desired therapeutic effect in a living organism before it can be considered for human trials. These models are designed to mimic certain aspects of human diseases.

Behavioral Neuroscience Models

Animal models of affective disorders, such as depression and anxiety, are used to screen for potential antidepressant and anxiolytic properties of new chemical entities.

One of the most commonly used models is the Forced Swim Test (FST) . In this test, a rodent is placed in a cylinder of water from which it cannot escape. After initial escape-oriented behaviors, the animal will adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant compounds typically reduce the duration of immobility.

Another model is the Chronic Mild Stress (CMS) model, which involves exposing animals to a series of unpredictable, mild stressors over a prolonged period. This can induce a state analogous to human depression, characterized by anhedonia (a reduced interest in rewarding stimuli), which can be measured by a decrease in the consumption of a sucrose (B13894) solution. The ability of a test compound to reverse this anhedonic state is considered an indicator of antidepressant efficacy.

Research Findings:

No specific data from in vivo efficacy studies in animal models of affective disorders for this compound were found in the provided search results.

To evaluate the potential for a compound to treat substance use disorders, or its own abuse liability, several preclinical models are employed.

The Drug Discrimination paradigm is used to assess the subjective effects of a drug. Animals are trained to recognize the internal state produced by a specific drug and to make a differential response (e.g., pressing one of two levers) to receive a reward. A novel compound is then tested to see if it substitutes for the training drug, indicating similar subjective effects.

Intravenous Self-Administration is considered the gold standard for assessing the reinforcing properties of a drug, which is a key component of its abuse potential. In this model, an animal is trained to perform a specific action (e.g., pressing a lever) to receive an intravenous infusion of the drug. A high rate of self-administration suggests the drug is rewarding and may have abuse liability.

The Conditioned Place Preference (CPP) model is used to evaluate the rewarding or aversive properties of a drug. This test involves a chamber with two distinct compartments. During conditioning sessions, the animal is confined to one compartment after receiving the drug and to the other after receiving a vehicle. After conditioning, the animal is allowed to freely explore both compartments, and the time spent in the drug-paired compartment is measured. A preference for the drug-paired side suggests the drug has rewarding properties.

Research Findings:

No specific data from in vivo efficacy studies in animal models of substance-related disorders for this compound were found in the provided search results.

Pain and Nociception Models

Preclinical models of pain are used to identify and characterize the analgesic properties of new compounds. These models can be broadly categorized into those that measure acute nociception and those that model chronic pain states.

Common models of acute pain include the tail-flick test and the hot plate test . In the tail-flick test, a thermal stimulus is applied to the animal's tail, and the latency to flick the tail away is measured. In the hot plate test, the animal is placed on a heated surface, and the time it takes to show a response (e.g., licking a paw or jumping) is recorded. Analgesic compounds increase the latency to respond in these tests.

The formalin test is a model of persistent pain. It involves injecting a dilute solution of formalin into the paw of an animal, which elicits a biphasic pain response: an initial acute phase followed by a later inflammatory phase. The time the animal spends licking or biting the injected paw is measured. This model can differentiate between drugs that act on acute versus inflammatory pain.

Research Findings:

No specific data from in vivo efficacy studies in pain and nociception models for this compound were found in the provided search results.

Neurodegenerative Disease Models

Animal models are critical for understanding the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's disease and for testing potential neuroprotective therapies.

For Parkinson's disease , a common model involves the use of neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . These toxins selectively destroy dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease and leading to characteristic motor deficits in the animals. A test compound's efficacy can be assessed by its ability to prevent this neuronal loss or to improve the motor function of the treated animals.

For Alzheimer's disease , transgenic mouse models are frequently used. These mice are genetically engineered to express human genes with mutations known to cause familial Alzheimer's disease, leading to the development of amyloid plaques and tau tangles, the key pathological hallmarks of the disease. Cognitive function in these mice is often assessed using behavioral tasks like the Morris water maze. The potential of a test compound is evaluated by its ability to reduce the pathological markers and/or improve cognitive performance.

Research Findings:

No specific data from in vivo efficacy studies in neurodegenerative disease models for this compound were found in the provided search results.

Antitumor Efficacy in Xenograft and Carcinoma Models

Following a comprehensive review of publicly available scientific literature and preclinical study databases, no specific research detailing the antitumor efficacy of this compound in xenograft or carcinoma models was identified.

Standard preclinical oncology research for a novel compound would typically involve establishing its potential anticancer effects using in vivo models. Xenograft models, where human tumor cells are implanted into immunodeficient mice, and carcinoma models, which may involve genetically engineered animals or the induction of tumors, are crucial for evaluating a compound's therapeutic potential. nih.govnih.gov These studies are designed to assess the agent's ability to inhibit tumor growth, reduce tumor volume, and potentially induce tumor regression.

The evaluation process in such studies often includes:

Tumor Growth Inhibition (TGI): Measuring the reduction in tumor size in treated groups compared to a control group.

Analysis of Biological Markers: Examining changes in protein expression or gene activity within the tumor tissue to understand the mechanism of action.

Survival Analysis: Assessing whether the treatment extends the lifespan of the tumor-bearing models.

Data from these types of studies are typically presented in formats that allow for clear comparison of outcomes, such as tables detailing tumor measurements and graphs showing tumor growth curves over time. However, for this compound, no such data from xenograft or carcinoma model studies are available in the public domain.

While research exists on the antitumor activities of other morpholine derivatives, these findings are specific to their unique chemical structures and cannot be extrapolated to this compound. The presence and position of the chlorophenyl group on the morpholine ring are critical determinants of its biological activity, necessitating specific preclinical evaluation.

Therefore, at present, there is a lack of published evidence to support or refute the antitumor efficacy of this compound in established in vivo cancer models.

Structure Activity Relationship Sar and Computational Chemistry Research

Elucidation of Pharmacophore Elements

The core structure of 2-(phenyl)morpholine contains the essential features, or pharmacophore, required for biological activity. The morpholine (B109124) ring, with its weak basic nitrogen and an oxygen atom, possesses distinct physicochemical properties that can enhance solubility, facilitate blood-brain barrier permeability, and allow for crucial molecular interactions with target proteins. nih.govacs.orgnih.gov The phenyl group provides a scaffold for substitutions that can fine-tune the compound's interaction with specific biological receptors. For many central nervous system (CNS) active compounds, the morpholine ring is used to enhance potency, act as a scaffold to correctly position other functional groups, and modulate pharmacokinetic properties. nih.govnih.govresearchgate.net

The position of the chlorine atom on the phenyl ring is a critical determinant of the compound's biological activity. Halogen substitution, in general, alters the electronic properties and lipophilicity of the molecule, which in turn affects binding affinity and selectivity for target receptors.

In related series of compounds, the substitution pattern on an aromatic ring has been shown to be crucial. For instance, in a study of novel morpholine-bearing quinoline (B57606) derivatives, a compound with a meta-chloro substituent on the N-phenyl ring was found to be more potent for butyrylcholinesterase (BChE) inhibition compared to its ortho- and para-chloro counterparts. mdpi.com While not directly studying 2-(3-Chlorophenyl)morpholine (B2832147), this highlights the general principle that the meta-position can be favorable for specific target interactions. The electronic effect of the chlorine atom (electron-withdrawing) and its steric bulk vary with its position, influencing how the molecule fits into a receptor's binding pocket.

Table 1: Illustrative Impact of Chloro-Substituent Position on Cholinesterase Inhibition in a Series of N-Phenylaminoquinoline Derivatives This table is based on data from a related but distinct series of compounds to illustrate the principle of positional isomer effects.

CompoundPhenyl Substituent PositionAChE IC₅₀ (μM)BChE IC₅₀ (μM)
12b ortho-Chloro> 40> 40
12c meta-Chloro38.31 ± 2.1529.17 ± 1.96
12d para-Chloro37.92 ± 2.0339.83 ± 2.11
Data sourced from a study on morpholine-bearing quinoline derivatives. mdpi.com

Substitutions on the morpholine ring itself can significantly alter the pharmacological profile of phenylmorpholine compounds. The morpholine ring is not merely a passive scaffold; its nitrogen and oxygen atoms can participate in key interactions, such as hydrogen bonding, with target proteins. acs.orgnih.gov

Most substituted phenylmorpholines are derivatives of phenmetrazine (2-phenyl-3-methylmorpholine) or phendimetrazine (B1196318) (2-phenyl-3,4-dimethylmorpholine). wikipedia.org

N-Substitution: Alkylation of the morpholine nitrogen generally influences potency and selectivity. For example, N-propyl substitution in some phenylmorpholine series can introduce dopamine (B1211576) receptor agonist activity. wikipedia.org

C-Substitution: Adding substituents to the carbon atoms of the morpholine ring can create stereocenters and affect the molecule's conformation and fit within a binding site. The introduction of a methyl group at the C-3 position (as in phenmetrazine) or C-5 position can impact potency. wikipedia.org The introduction of alkyl groups at the third position of the morpholine ring has been noted to increase anticancer activity in some series. e3s-conferences.org

The unsubstituted nitrogen of the morpholine ring in the parent compound, 2-phenylmorpholine (B1329631), allows for potential interactions that are modified by N-alkylation. These modifications can alter the basicity of the nitrogen and introduce steric hindrance, thereby changing the binding mode and selectivity profile.

Conformational Analysis and Molecular Flexibility in SAR

Recent spectroscopic and theoretical studies on morpholine have precisely characterized its conformational properties. nih.gov It exists predominantly in two chair conformations, distinguished by whether the N-H bond is in an equatorial (Chair-Eq) or axial (Chair-Ax) position. The equatorial conformer is generally found to be more stable. nih.gov When a bulky substituent like a 3-chlorophenyl group is attached at the C-2 position, it will strongly favor an equatorial position to minimize steric hindrance. This conformational preference dictates the three-dimensional arrangement of the pharmacophoric elements and is thus central to the structure-activity relationship. The ability of the molecule to interconvert between conformations, even if one is heavily favored, can be essential for its biological activity. nih.gov

Computational Approaches in Molecular Design

Computational chemistry offers powerful tools to investigate and predict the behavior of molecules like 2-(3-Chlorophenyl)morpholine at an atomic level. nih.govmdpi.com These methods are integral to modern drug design, allowing for the rational optimization of lead compounds. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. gyanvihar.org This method involves placing the ligand (e.g., 2-(3-Chlorophenyl)morpholine) into the binding site of a receptor in various conformations and scoring the resulting poses based on their predicted binding affinity. gyanvihar.orgscispace.com

For a phenylmorpholine derivative, a docking simulation would likely show:

Hydrophobic Interactions: The chlorophenyl ring would likely engage in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. nih.gov

Hydrogen Bonding: The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, forming critical anchor points with polar residues in the receptor. nih.gov

These simulations can help rationalize the observed SAR. For example, docking studies could demonstrate why the meta-position for the chlorine atom leads to a more favorable binding energy compared to the ortho or para positions by showing a better fit or additional interactions within the binding site. nih.govresearchgate.net

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations calculate the forces between atoms and their subsequent movements, providing insights into the stability of the binding pose and the flexibility of the protein and ligand. mdpi.com

An MD simulation of the 2-(3-Chlorophenyl)morpholine-receptor complex could reveal:

Binding Stability: Whether the initial docking pose is stable over a period of nanoseconds.

Key Interaction Dynamics: The persistence and strength of hydrogen bonds and hydrophobic contacts throughout the simulation. mdpi.com

Conformational Changes: How the protein and the ligand adapt their conformations to achieve an optimal and stable interaction. mdpi.com

These simulations provide a more realistic model of the biological environment and can refine the understanding of the binding mechanism, guiding further chemical modifications to improve potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. zenodo.orgnih.gov For derivatives of 2-phenylmorpholine, QSAR studies are instrumental in predicting the biological potency of novel analogs and guiding the design of compounds with enhanced activity. These models are built by calculating a range of molecular descriptors for a set of molecules with known activities and then using statistical methods to find the best-fitting equation. nih.gov

A pertinent example of this methodology can be seen in the QSAR analysis of a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which share the morpholine core structure. A study focusing on their antioxidant activity developed a multivariate linear QSAR model to identify the key structural features influencing this biological effect. zenodo.orgresearchgate.net The analysis revealed that several molecular descriptors had a significant impact on the antioxidant activity. zenodo.orgresearchgate.net

The study concluded that antioxidant activity was found to increase with a decrease in molecular properties such as area, volume, lipophilicity, and polarisation, while an increase in the magnitude of the dipole moment was favorable. zenodo.orgresearchgate.netpensoft.net Furthermore, specific energy parameters, like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), were critical. An increase in the energy of the bonds and a reduction in hydration energy were also correlated with higher antioxidant activity. zenodo.orgresearchgate.net These models, once validated internally and externally, can serve as powerful tools for the virtual screening of new, potentially more potent compounds, thereby streamlining the discovery process. zenodo.orgresearchgate.net

Table 1: Key Molecular Descriptors in a QSAR Model for Morpholine Derivatives

Descriptor Category Specific Descriptor Correlation with Higher Antioxidant Activity
Topological Molecular Area & Volume Decrease
Physicochemical Lipophilicity (LogP) Decrease
Electronic Polarisation Decrease
Electronic Dipole Moment Increase

| Quantum Chemical | Energy of Hydration | Decrease |

This interactive table summarizes the findings from a QSAR study on morpholine-containing compounds, illustrating how specific molecular properties influence their antioxidant activity. zenodo.orgresearchgate.net

In Silico Screening for Novel Target Identification

In silico screening provides a rapid and cost-effective strategy to identify potential new biological targets for a given compound, a process often referred to as target fishing or reverse screening. nih.govnih.govunisa.it For a molecule like 2-(3-Chlorophenyl)morpholine hydrochloride, these computational methods can navigate the vastness of the human proteome to generate hypotheses about its mechanism of action or identify opportunities for drug repurposing. nih.govmdpi.com The fundamental principle is based on the idea that structurally similar molecules often interact with similar biological targets. nih.gov

Several computational strategies are employed for novel target identification:

Ligand-Based Methods: These approaches use the structure of the query compound, such as 2-(3-Chlorophenyl)morpholine, as a starting point. The structure is converted into a molecular fingerprint (a string of bits representing structural features), which is then used to search large databases of known active compounds (e.g., ChEMBL). nih.gov Targets associated with compounds that have high structural similarity to the query molecule are identified as potential targets. Web-based tools like TargetHunter utilize this principle by exploring chemogenomic databases to predict biological targets. nih.gov

Structure-Based Methods (Reverse Docking): When the three-dimensional structures of many proteins are available, a compound can be computationally "docked" into the binding sites of a panel of proteins. nih.govnih.gov This method, also known as inverse virtual screening, evaluates the binding affinity or compatibility between the small molecule and numerous potential macromolecular targets. unisa.it A high docking score suggests a potential interaction that warrants experimental validation. Services like TarFisDock implement this panel docking approach to predict targets for small molecules. nih.gov

Pharmacophore-Based Screening: This method involves identifying the key three-dimensional arrangement of functional groups (the pharmacophore) in the query molecule responsible for its biological activity. This pharmacophore model is then used to search 3D databases of protein structures to find targets with binding sites that can accommodate it. researchgate.net

While no specific in silico screening studies for novel target identification of this compound have been published, these methodologies represent the established workflow for such an investigation. A typical virtual screening campaign would involve using its chemical structure to query databases like ChEMBL or BindingDB to find known targets of similar molecules, or performing reverse docking against a library of disease-relevant proteins to uncover previously unknown interactions. mdpi.com

Optimization of Pharmacological Profiles through Structural Modification

The optimization of a lead compound's pharmacological profile is a critical step in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For derivatives related to 2-phenylmorpholine, extensive structure-activity relationship (SAR) studies have demonstrated how targeted structural modifications can fine-tune their biological activity. nih.govnih.gov

Modifications to the Phenyl and Morpholine Rings:

Research into 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as inhibitors of serotonin (B10506) and noradrenaline reuptake has shown that both stereochemistry and substitutions on the aromatic rings are crucial determinants of activity and selectivity. nih.gov For instance, the specific enantiomer (SS or RR configuration) can dramatically alter the compound's potency for a particular monoamine transporter. Furthermore, the addition of substituents to the aryl or aryloxy rings allows for the development of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), or dual SNRIs from the same chemical scaffold. nih.gov One potent and selective dual SNRI from this series was identified as a candidate for preclinical evaluation, highlighting the success of this optimization strategy. nih.gov

In other contexts, such as anticancer drug development, SAR studies have revealed that substituting the morpholine ring with an aromatic ring containing a halogen group can lead to an increase in inhibitory activity against certain cancer cell lines. sci-hub.se The introduction of alkyl groups at the 3rd position of the morpholine ring has also been shown to increase anticancer activity, potentially by improving binding affinity with targets like the mammalian target of rapamycin (B549165) (mTOR). sci-hub.se

Improving Metabolic Stability and Pharmacokinetics:

A significant challenge in lead optimization is ensuring the molecule has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The morpholine ring itself is often incorporated into drug candidates to improve their pharmacokinetic profile. nih.gov However, the morpholine moiety can be metabolically labile. sci-hub.se To address this, structural modifications such as the development of bridged morpholines have been explored. These conformationally restricted analogs can offer improved metabolic stability and may fit more deeply into the binding pockets of target proteins, enhancing both potency and selectivity. sci-hub.se

Another strategy is structural simplification, where non-essential parts of a complex molecule are removed to reduce molecular weight and complexity, which can positively affect pharmacokinetic properties. nih.gov For example, in the development of kinase inhibitors, large and complex lead compounds are often simplified by replacing bulky groups with smaller, functionally equivalent ones (e.g., replacing a tetrahydroisoquinoline with an N-acetylpiperazinylpyridine) to improve cellular activity and metabolic stability. nih.gov

Table 2: Effects of Structural Modifications on 2-Phenylmorpholine Analogs

Modification Position Pharmacological Effect Example Target Class
Stereochemistry C2 of Morpholine Alters potency and selectivity Monoamine Transporters
Aryl Substitution Phenyl Ring Modulates activity and selectivity (SRI vs. NRI) Monoamine Transporters
Halogenation Phenyl Ring Increases inhibitory activity Anticancer Targets
Alkylation C3 of Morpholine Increases potency mTOR Kinase
Ring Bridging Morpholine Ring Improves metabolic stability and target binding Kinases

This interactive table summarizes key strategies for optimizing the pharmacological properties of compounds based on the 2-phenylmorpholine scaffold. nih.govsci-hub.senih.gov

Applications in Chemical Biology and Advanced Research Perspectives

Utilization as Biochemical Probes for Cellular Processes

While specific studies detailing the use of 2-(3-Chlorophenyl)morpholine (B2832147) hydrochloride as a biochemical probe are not extensively documented in publicly available research, the morpholine (B109124) moiety is a valuable component in the design of such tools. The morpholine ring can be incorporated into larger molecular structures to create fluorescent probes for detecting biological analytes and monitoring cellular processes.

For instance, morpholine-functionalized BODIPY (boron-dipyrromethene) dyes have been developed as fluorescent probes for pH sensing within cells. In these systems, the morpholine's nitrogen atom can interact with its environment, influencing the probe's fluorescent properties in response to pH changes. This allows for the visualization and measurement of pH gradients in different cellular compartments. The theoretical mechanism involves the morpholine residue influencing the HOMO and LUMO energy orbitals of the fluorescent dye, which can be modulated by protonation in acidic environments. researchgate.net This general principle highlights the potential for morpholine derivatives, including chlorophenyl-substituted variants, to be integrated into sophisticated probes for chemical biology research.

Development of Advanced Materials and Coatings

The application of 2-(3-Chlorophenyl)morpholine hydrochloride in the field of advanced materials and coatings is not a primary focus of current research. However, the parent compound, morpholine, is known for its utility in industrial applications, such as its use as a corrosion inhibitor in water treatment processes for boilers and hydraulic systems. jchemrev.come3s-conferences.org This property stems from the basicity of the nitrogen atom and its ability to form a protective film on metal surfaces. Derivatives of morpholine may serve as intermediates in the synthesis of more complex molecules for materials science, but direct applications of this specific hydrochloride salt in coatings or advanced polymers are not well-established. ontosight.ai

Role in the Synthesis of Agrochemicals

The morpholine scaffold is a key structural component in a significant number of agrochemicals, particularly fungicides. nih.gov Morpholine derivatives have been successfully developed and commercialized to protect crops from various fungal pathogens. The unique structural and chemical properties of the morpholine ring make it a "terminal pharmacophore" that contributes significantly to the biological activity of these pesticides. nih.gov

Research in this area covers a wide range of applications for morpholine-containing compounds, including:

Fungicides: This is the most established application, with numerous morpholine-based fungicides used globally.

Insecticides: Novel derivatives are being explored for their insecticidal properties.

Herbicides: The scaffold is also present in compounds with herbicidal activity.

Antiviral Agents: Research extends to the development of agents to combat plant viruses.

Plant Growth Regulators: Certain morpholine derivatives can influence plant growth and development. nih.gov

The presence of a chlorophenyl group is also a common feature in many active pesticides. researchgate.net Therefore, this compound serves as a valuable building block or intermediate in the synthesis of new, potentially more effective agrochemical agents. The combination of the proven morpholine pharmacophore and the chlorophenyl moiety makes it a compound of interest for discovery and development in crop protection. nih.govontosight.ai

Table 1: Agrochemical Applications of the Morpholine Scaffold

Application Area Role of Morpholine Derivatives
Fungicides Act as a terminal pharmacophore in numerous commercial products.
Insecticides Investigated in the development of novel insect-control agents.
Herbicides Used as a core structure for compounds with weed-killing properties.
Plant Antivirals Explored for creating agents to protect crops from viral diseases.
Plant Growth Regulators Synthesized into molecules that can modify plant development.

This table summarizes the general applications of the morpholine chemical class in agrochemical research as described in scientific literature. nih.gov

Emerging Research Directions and Future Implications of the Morpholine Scaffold

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is due to its frequent appearance in bioactive molecules and approved drugs, its favorable physicochemical properties that can improve a drug's pharmacokinetic profile, and its synthetic accessibility. researchgate.netnih.govresearchgate.net Consequently, research continues to explore the potential of this scaffold in new therapeutic areas.

The versatility of the morpholine scaffold makes it an attractive starting point for drug discovery programs targeting neglected tropical diseases (NTDs). Research has indicated that morpholine-containing compounds are being investigated for activity against diseases such as leishmaniasis. researchgate.net Leishmaniasis is a parasitic disease that affects millions of people worldwide, and current treatments have significant limitations, driving the need for new therapeutic agents. The development of novel pharmacophores based on established scaffolds like morpholine is a key strategy in the search for safer and more effective treatments for these underserved patient populations. researchgate.net

Complex, multifactorial diseases like Alzheimer's and other neurodegenerative disorders have proven difficult to treat with single-target drugs. nih.govnih.gov This has led to the emergence of a new paradigm: the design of Multi-Target Directed Ligands (MTDLs). acs.orgfrontiersin.org An MTDL is a single molecule engineered to interact with multiple biological targets simultaneously, thereby addressing the complex pathology of the disease more effectively. mdpi.com

The morpholine scaffold is highly relevant in this area, particularly for diseases of the central nervous system (CNS). nih.gov Its properties can facilitate crossing the blood-brain barrier, a critical requirement for CNS drugs. nih.gov Morpholine derivatives are being investigated for their ability to modulate key targets in neurodegeneration, such as cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B). researchgate.netnih.gov By combining the morpholine scaffold with other pharmacophores, researchers aim to create novel MTDLs that can, for example, simultaneously inhibit enzymes that break down neurotransmitters and prevent the aggregation of pathological proteins, offering a more holistic therapeutic approach for conditions like Alzheimer's disease. nih.govfrontiersin.org

Research Methodologies and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(3-Chlorophenyl)morpholine (B2832147) hydrochloride. It provides detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons reveal their electronic environment and spatial relationships. For the morpholine (B109124) ring, protons closer to the oxygen atom are typically deshielded and appear at a lower field, while the protons on the carbons adjacent to the nitrogen show distinct signals. The protons on the 3-chlorophenyl group exhibit characteristic signals in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbon atoms of the morpholine ring typically appear in the aliphatic region, while the carbons of the chlorophenyl ring are found in the aromatic region. The carbon atom bonded to the chlorine atom shows a characteristic chemical shift due to the electronegativity of the halogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Core Moieties Note: These are representative values based on related compounds and general principles. Actual values may vary.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Morpholine CH₂-O~3.7 - 4.1~65 - 75
Morpholine CH₂-N~2.8 - 3.2~45 - 55
Morpholine CH-Phenyl~4.5 - 5.0~70 - 80
Phenyl C-H~7.2 - 7.5~125 - 130
Phenyl C-ClN/A~133 - 136
Phenyl C-MorpholineN/A~138 - 142

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 2-(3-Chlorophenyl)morpholine hydrochloride. This technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The free base, 2-(3-chlorophenyl)morpholine, has a molecular formula of C₁₀H₁₂ClNO and a monoisotopic mass of approximately 197.06 Da. uni.lu In MS analysis, the compound is often observed as its protonated molecule, [M+H]⁺, with an m/z value of approximately 198.07. uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing the loss of specific parts of the molecule, such as the morpholine ring or the chlorophenyl group.

Table 2: Predicted Mass Spectrometry Data for 2-(3-Chlorophenyl)morpholine Data based on the free base form of the compound.

Adduct/Ion Predicted m/z
[M]⁺197.06020
[M+H]⁺198.06803
[M+Na]⁺220.04997
[M+K]⁺236.02391
[M+NH₄]⁺215.09457

Source: PubChem CID 12343541 uni.lu

Chromatography (HPLC, UPLC, Flash Chromatography)

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound.

Flash Chromatography is a rapid purification method used primarily during chemical synthesis. It utilizes a stationary phase (commonly silica (B1680970) gel) and a solvent system to separate the target compound from impurities and reaction byproducts. For morpholine derivatives, solvent systems often consist of mixtures of a non-polar solvent like dichloromethane (B109758) and a more polar solvent like ethyl acetate. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are advanced analytical techniques used for identifying, quantifying, and purifying compounds. These methods offer high resolution and sensitivity. A typical setup for a morpholine-containing compound might involve a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.com UPLC systems use smaller particle-sized columns to achieve faster and more efficient separations compared to traditional HPLC. sielc.com

Spectroscopic Techniques (IR, UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic ring and the aliphatic morpholine ring. mdpi.com

C-O-C stretching of the ether linkage in the morpholine ring. nih.gov

N-H stretching from the protonated amine of the hydrochloride salt.

C-Cl stretching from the chlorophenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on electronic transitions within the molecule. The UV spectrum is influenced by the presence of chromophores, such as the 3-chlorophenyl ring. The morpholine ring itself has a UV absorption onset at around 255 nm. rsc.org The presence of the aromatic ring would likely result in characteristic absorption peaks in the 200-300 nm range.

In Vitro and In Vivo Experimental Design Principles

To investigate the biological activity of this compound, carefully designed in vitro and in vivo experiments are necessary.

Dose-Response Experiment Design

Dose-response studies are fundamental in pharmacology to quantify the relationship between the concentration of a compound and its biological effect. A well-designed experiment involves several key considerations. harvard.edu

Dose Range : A wide range of doses is selected to capture the full spectrum of the response, from no effect to a maximal effect. nih.gov

Replicates : Multiple replicates are performed at each dose level to ensure the reliability and statistical significance of the results. harvard.edu

Controls : Both positive and negative controls are included. A negative control (vehicle only) establishes the baseline response, while a positive control (a compound with a known effect) validates the experimental system.

Randomization : To avoid systematic bias, the assignment of different treatments to experimental units (e.g., wells in a plate) is randomized. harvard.edu

The goal is to generate a dose-response curve, from which key parameters like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) can be determined.

Use of Genetic Models (e.g., Knockout Mice) and Microdialysis

Advanced in vivo techniques are crucial for understanding a compound's mechanism of action within a living organism.

Genetic Models (Knockout Mice) : Knockout (KO) mouse technology provides a powerful tool for identifying the specific molecular targets of a compound. nih.gov By genetically deleting a specific receptor, enzyme, or transporter, researchers can test whether the compound's effects are absent or altered in the KO mice compared to wild-type controls. nih.gov For a neuropsychiatric compound, this could involve using mice lacking a specific dopamine (B1211576) or serotonin (B10506) receptor to confirm if the compound acts through that target. nih.gov

Microdialysis : This is an in vivo technique used to monitor the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions. nih.gov A microdialysis probe is implanted into the brain of a freely moving animal. nih.gov The probe is perfused with a physiological solution, and molecules from the extracellular space diffuse across a semi-permeable membrane into the perfusate. This collected fluid (dialysate) is then analyzed, often using highly sensitive HPLC methods, to measure changes in neurotransmitter levels in response to the administration of a compound like this compound. nih.govnih.gov This provides direct evidence of the compound's effect on neurochemical signaling.

Data Interpretation and Validation Strategies

The accurate interpretation and rigorous validation of analytical data are fundamental to the scientific study of this compound. These procedures ensure the reliability, accuracy, and reproducibility of experimental results. The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques, each demanding specific approaches for data interpretation and subsequent validation.

Spectroscopic Data Interpretation

Spectroscopic methods are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation. researchgate.net In the ¹H NMR spectrum, the protons on the 3-chlorophenyl ring are expected to produce signals in the downfield aromatic region, while the protons of the morpholine ring will appear further upfield. nih.govacdlabs.com The integration of these signals corresponds to the number of protons, and their splitting patterns (multiplicity) provide information about adjacent protons. In the ¹³C NMR spectrum, distinct signals will correspond to each unique carbon atom in the molecule, with the carbons of the chlorophenyl ring appearing at higher chemical shifts than the aliphatic carbons of the morpholine ring. nih.gov Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, can be used to definitively assign proton and carbon signals. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within the molecule. The spectrum of this compound is expected to show characteristic absorption bands. These include N-H stretching vibrations for the protonated amine of the hydrochloride salt, C-H stretching from both the aromatic and aliphatic portions of the molecule, C-O stretching from the ether linkage in the morpholine ring, and a C-Cl stretching vibration. researchgate.netmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺. uni.lu For the free base, 2-(3-chlorophenyl)morpholine, the predicted m/z for the [M+H]⁺ ion is approximately 198.0680. uni.lu The isotopic pattern of this ion would confirm the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. nih.govmdpi.com

Chromatographic Data Analysis

Chromatographic methods are employed to assess the purity of this compound and to quantify its presence in samples.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common technique for analyzing compounds of this nature. bepls.com A typical method would utilize a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component, often containing an acidic modifier such as formic or phosphoric acid to ensure good peak shape. sielc.com The compound is identified by its characteristic retention time under specific conditions. For quantification, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can also be used for analysis, typically after converting the hydrochloride salt to the more volatile free base. osha.gov The compound is identified by its retention time. The mass spectrometer detector provides fragmentation patterns that serve as a highly specific confirmation of the analyte's identity. osha.gov

Validation Strategies

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researcher.life

Reference Standards: The use of a pure, well-characterized reference standard of this compound is essential for both qualitative identification (by comparing retention times and spectral data) and for accurate quantification.

Method Validation Parameters: A comprehensive validation process assesses several key parameters: ikev.orgscience.gov

Specificity: The ability of the method to accurately measure the analyte without interference from other components like impurities or degradation products. researcher.life

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range. This is typically confirmed by a correlation coefficient (r²) of ≥0.999. researcher.life

Accuracy: The closeness of the measured value to the true value, often determined by performing recovery studies on samples spiked with a known amount of the analyte. Recovery is typically expected to be within 98.0-102.0%. researcher.lifeikev.org

Precision: The degree of agreement between repeated measurements of the same sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). Precision is usually expressed as the relative standard deviation (%RSD), which should ideally be less than 2%. researcher.lifeikev.org

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. researcher.life

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. researcher.life

Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters such as mobile phase composition, pH, or temperature, indicating its reliability for routine use. researcher.life

Data Tables

Table 1: Representative Spectroscopic and Chromatographic Data

Analytical Technique Parameter Representative Value/Observation
¹H NMR Chemical Shift (δ) Aromatic protons (downfield, e.g., 7.0-7.5 ppm); Morpholine protons (upfield, e.g., 2.8-4.5 ppm)
Mass Spectrometry Protonated Ion (Free Base) [M+H]⁺ at m/z ≈ 198.0680
HPLC Column C18 Reversed-Phase
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid

Table 2: Typical Method Validation Acceptance Criteria

Validation Parameter Acceptance Criterion
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Mean % Recovery between 98.0% and 102.0%
Precision Relative Standard Deviation (%RSD) ≤ 2.0%

| Specificity | No interference at the retention time of the analyte |

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-(3-Chlorophenyl)morpholine
Acetonitrile
Formic Acid
Methanol

Q & A

Q. What are the recommended synthetic routes for 2-(3-chlorophenyl)morpholine hydrochloride, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the formation of a morpholine precursor. For example, chloroacetylation of morpholine derivatives (as seen in similar compounds like (2R,6S)-rel-morpholine derivatives) followed by cyclization with 3-chlorophenyl precursors can yield the target scaffold . Optimization involves adjusting reaction temperature (70–90°C), solvent polarity (e.g., methanol or ethyl acetate), and stoichiometric ratios of reagents like sodium borohydride for reduction steps . Yield improvements (>60%) are achievable via controlled addition of chlorinating agents (e.g., phosphorus pentachloride) during aryl group functionalization .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the morpholine ring and chlorophenyl substituents. Mass spectrometry (MS) with electrospray ionization (ESI) can verify the molecular ion peak (expected m/z ~242 for the free base). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, targeting ≥95% purity as per industry standards for research compounds .

Q. What experimental protocols are advised for determining solubility and stability in aqueous buffers?

Conduct equilibrium solubility studies in phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) using UV-Vis spectrophotometry. For stability, incubate the compound at 25°C and 37°C, sampling at intervals (0, 24, 48 hrs) and analyzing via HPLC to detect degradation products. Note that morpholine derivatives may hydrolyze under strongly acidic/basic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol (90:10, v/v) mobile phases can separate enantiomers. Alternatively, employ diastereomeric salt formation with resolving agents (e.g., L-tartaric acid) followed by recrystallization. Evidence from structurally similar compounds suggests enantiomeric excess (ee) >98% is attainable with iterative crystallization .

Q. What methodologies are suitable for analyzing in vivo pharmacokinetic interactions of this compound?

Use rodent models to assess bioavailability via intravenous/oral administration. Plasma samples analyzed by LC-MS/MS can quantify parent compound and metabolites. For toxicity benchmarking, compare results to structurally related pharmaceuticals (e.g., bupropion hydrochloride, LD₅₀ = 329 mg/kg in humans), adjusting doses based on molecular weight differences .

Q. How should researchers address contradictory data in synthetic yield or biological activity reports?

Replicate experiments under standardized conditions (e.g., inert atmosphere, purified solvents) to minimize variability. Cross-validate analytical results using orthogonal techniques (e.g., NMR coupled with X-ray crystallography for structural confirmation). For biological assays, include positive controls (e.g., known receptor agonists/antagonists) and statistical validation (p < 0.05 via ANOVA) to resolve discrepancies .

Methodological Notes

  • Safety Protocols : Handle chlorinated intermediates in fume hoods with nitrile gloves and eye protection. Waste must be neutralized before disposal .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling methods) meticulously, as morpholine syntheses are sensitive to kinetic control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.